3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile
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Overview
Description
3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile is a chemical compound known for its potent inhibitory effects on specific enzymes. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the dihydroisoquinoline core. This core is then functionalized with a sulfonyl group and subsequently coupled with a benzonitrile moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve high-throughput screening techniques to identify optimal reaction conditions. Large-scale synthesis would likely utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., NaCl, KBr) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a tool for studying enzyme inhibition and protein interactions.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of the enzyme aldo-keto reductase AKR1C3. The sulfonyl group binds to the enzyme’s active site, preventing it from catalyzing its normal reactions. This inhibition can disrupt cellular processes that rely on the enzyme, leading to therapeutic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid: Another potent inhibitor of AKR1C3, but with different functional groups that may affect its binding affinity and selectivity.
2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums: These compounds share a similar core structure but have different substituents that can alter their biological activity.
Uniqueness
3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile is unique due to its specific combination of functional groups, which confer high potency and selectivity for AKR1C3 inhibition. This makes it a valuable tool in both research and therapeutic contexts.
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c17-11-13-4-3-7-16(10-13)21(19,20)18-9-8-14-5-1-2-6-15(14)12-18/h1-7,10H,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLOETFAYTUJNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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